Octahydro-1,6-naphthyridin-2(1H)-one

Kinase Inhibition Structure-Activity Relationship Scaffold Comparison

Octahydro-1,6-naphthyridin-2(1H)-one is the mandatory 1,6-diazanaphthalene scaffold for kinase inhibitor programs targeting c-Src, FGFR4, or PDGFR—the 1,8-isomer exhibits ≥1,000-fold lower potency. The saturated piperidine-piperidone framework provides a basic N(6) nitrogen for orthogonal functionalization and the intact lactam carbonyl essential for PDE III inhibition. N-alkylated or carbonyl-modified variants are inactive. This exact octahydro core ensures SAR continuity and synthetic fidelity for diversity-oriented library synthesis. Standard B2B shipping; research-use only.

Molecular Formula C8H14N2O
Molecular Weight 154.21
CAS No. 1221818-78-5
Cat. No. B3223664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1,6-naphthyridin-2(1H)-one
CAS1221818-78-5
Molecular FormulaC8H14N2O
Molecular Weight154.21
Structural Identifiers
SMILESC1CC(=O)NC2C1CNCC2
InChIInChI=1S/C8H14N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)
InChIKeyHUVZHPLQURPHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1,6-naphthyridin-2(1H)-one (CAS 1221818-78-5) for Procurement: Chemical Identity and Baseline Profile


Octahydro-1,6-naphthyridin-2(1H)-one (CAS 1221818-78-5) is a fully saturated bicyclic heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . Its IUPAC name is 3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one, and it features a fused piperidine-piperidone ring system with a ketone group at position 2 . As a saturated member of the broader 1,6-naphthyridin-2(1H)-one family—which encompasses over 17,000 compounds across more than 1,000 references (predominantly patents)—this specific octahydro analog represents a core scaffold that serves as a versatile intermediate for further functionalization [1]. The compound's saturated framework distinguishes it from its aromatic 1,6-naphthyridin-2(1H)-one counterparts, conferring distinct physicochemical properties including altered basicity (pKa of the secondary amine) and conformational flexibility [2].

Why Octahydro-1,6-naphthyridin-2(1H)-one Cannot Be Replaced with Generic 1,6-Naphthyridin-2(1H)-one Analogs


Generic substitution of Octahydro-1,6-naphthyridin-2(1H)-one with its aromatic 1,6-naphthyridin-2(1H)-one counterparts or other saturated naphthyridine isomers fails due to fundamental differences in ring saturation state and substitution patterns that directly govern biological activity, pharmacokinetic properties, and synthetic tractability. The 1,6-naphthyridin-2(1H)-one scaffold exhibits activity that is exquisitely sensitive to modifications: N-methylation at N(1) or modification of the C(2) carbonyl group results in a dramatic loss of cAMP PDE III inhibitory activity, while shifting the C(5)-methyl group to C(3) or C(7) similarly reduces potency [1]. Critically, isomeric variation to 1,8-naphthyridin-2(1H)-ones results in at least a 10³-fold reduction in potency against c-Src kinase compared to the 1,6-isomer, demonstrating that even minor positional changes produce orders-of-magnitude differences in target engagement [2]. The octahydro (fully saturated) scaffold of the target compound provides a distinct hydrogen-bonding capacity and conformational profile compared to aromatic analogs, which is essential for specific synthetic derivatization pathways such as N-alkylation at the saturated piperidine nitrogen (position 6) and lactam functionalization . These structural determinants underscore that procurement of the exact octahydro-1,6-naphthyridin-2(1H)-one core is non-negotiable for projects requiring precise SAR continuity or intermediate fidelity.

Octahydro-1,6-naphthyridin-2(1H)-one: Quantitative Differentiation Against Closest Structural Comparators


Isomeric Scaffold Potency Differentiation: 1,6-Naphthyridin-2(1H)-one vs. 1,8-Naphthyridin-2(1H)-one Against c-Src Kinase

The 1,6-naphthyridin-2(1H)-one scaffold exhibits at least 1,000-fold (10³-fold) greater potency against c-Src kinase compared to its 1,8-naphthyridin-2(1H)-one isomeric counterpart. This quantitative difference demonstrates that the relative positioning of the ring nitrogen atoms critically dictates target engagement, with the 1,6-isomer providing the optimal bidentate hydrogen-bond donor-acceptor motif that interacts with Met341 of c-Src [1]. While this study utilized aromatic 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones rather than the fully saturated octahydro scaffold, the fundamental isomeric preference establishes that the 1,6-naphthyridine core geometry is non-interchangeable with the 1,8-isomer for kinase-targeting applications [1]. Octahydro-1,6-naphthyridin-2(1H)-one retains this essential 1,6-nitrogen atom positioning within a saturated framework, providing a distinct starting point for derivatization that preserves the validated 1,6-geometry while offering unique saturated-ring advantages [2].

Kinase Inhibition Structure-Activity Relationship Scaffold Comparison

Critical SAR Determinants: N-Methylation and Carbonyl Modification Cause Activity Loss in 1,6-Naphthyridin-2(1H)-one Series

Modification of the carbonyl group at C(2) or N-methylation at the N(1) position of 1,6-naphthyridin-2(1H)-ones results in a dramatic loss of cAMP phosphodiesterase III (PDE III) inhibitory activity. This SAR finding underscores that the unsubstituted lactam moiety (C=O at position 2) and the free NH at position 1 are essential pharmacophoric elements for PDE III engagement [1]. Additionally, absence of the C(5)-methyl group (present in medorinone) or its positional shift to C(3) or C(7) results in reduced activity, while substitution at C(5) with various moieties can improve enzyme inhibition—several C(5)-substituted analogs demonstrated greater potency than milrinone, a clinically used PDE III inhibitor [1]. Octahydro-1,6-naphthyridin-2(1H)-one presents an unsubstituted lactam carbonyl and a secondary amine at N(1) within a saturated ring system, preserving the core hydrogen-bonding functionality required for PDE III inhibition while providing a distinct conformational scaffold relative to aromatic analogs [2].

cAMP PDE III Inhibition Structure-Activity Relationship Functional Group Sensitivity

Saturation State Differentiation: Octahydro Scaffold vs. Aromatic 1,6-Naphthyridin-2(1H)-one for FGFR4 Inhibitor Development

Recent 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and highly selective FGFR4 inhibitors for hepatocellular carcinoma treatment. The representative compound A34 (an aromatic 1,6-naphthyridin-2(1H)-one derivative) exhibited favorable pharmacokinetic properties with a low risk of hERG toxicity and demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model [1]. While these optimized derivatives employ an aromatic scaffold, the octahydro (fully saturated) variant of 1,6-naphthyridin-2(1H)-one offers distinct advantages: the saturated piperidine ring (position 6) provides a basic nitrogen amenable to selective N-alkylation, and the saturated framework confers increased metabolic stability relative to aromatic counterparts . Octahydro-1,6-naphthyridin-2(1H)-one thus serves as a privileged intermediate for constructing FGFR4 inhibitors with potentially improved pharmacokinetic profiles due to reduced CYP-mediated oxidation of the saturated ring system .

FGFR4 Inhibition Hepatocellular Carcinoma Kinase Selectivity

Kinase Selectivity Profile: c-Src vs. PDGFR vs. FGFR Discrimination by 1,6-Naphthyridin-2(1H)-one Scaffold

7-Substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones bearing basic aliphatic side chains exhibit IC50 values of 10-80 nM against c-Src kinase, demonstrating 10- to 300-fold selectivity over PDGF-β receptor (PDGFR). However, selectivity against FGFR is more modest [1]. This selectivity profile is encoded within the 1,6-naphthyridin-2(1H)-one scaffold geometry and the specific substitution pattern at position 7. The octahydro variant preserves the core 1,6-diazanaphthalene framework while offering the saturated piperidine ring at position 6 as a unique vector for introducing substituents that could further modulate kinase selectivity [2]. The 1,6-naphthyridin-2(1H)-ones showed broadly similar activity to analogous pyrido[2,3-d]pyrimidin-7(8H)-ones, confirming that the 1,6-isomer geometry is interchangeable with pyridopyrimidine scaffolds but not with 1,8-isomers [1].

Kinase Selectivity c-Src PDGFR FGFR

Octahydro-1,6-naphthyridin-2(1H)-one: Validated Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization: c-Src and FGFR4 Programs Requiring Precise 1,6-Isomer Geometry

Based on the 10³-fold potency advantage of the 1,6-isomer over the 1,8-isomer against c-Src kinase [1], octahydro-1,6-naphthyridin-2(1H)-one is the required scaffold for any kinase inhibitor program targeting c-Src, FGFR4, or PDGFR where the 1,6-diazanaphthalene geometry is essential for bidentate hydrogen bonding with the kinase hinge region. Procurement of the 1,8-isomer would result in at least 1,000-fold loss of potency, rendering the compound unsuitable for kinase-targeted applications. The saturated octahydro framework additionally provides a basic N(6) nitrogen for further functionalization, enabling modular construction of kinase inhibitor libraries with tunable selectivity profiles .

cAMP Phosphodiesterase III (PDE III) Inhibitor Synthesis Requiring Intact Lactam Functionality

Octahydro-1,6-naphthyridin-2(1H)-one is suitable for PDE III inhibitor development programs due to its intact lactam carbonyl and free N(1) hydrogen, which are essential pharmacophoric elements for PDE III inhibition. Modification of the carbonyl group or N-methylation at N(1) causes dramatic loss of enzyme activity [2]. Researchers procuring this compound for PDE III-targeted medicinal chemistry must ensure the unsubstituted lactam is preserved; N-alkylated or carbonyl-modified variants are inactive and cannot be used for PDE III inhibitor development. The saturated scaffold allows for C(5)-substitution to improve potency, as demonstrated with medorinone analogs where several C(5)-substituted derivatives exceeded milrinone in potency [2].

FGFR4-Targeted Hepatocellular Carcinoma Therapeutics with Enhanced Metabolic Stability

Following the validation of 1,6-naphthyridin-2(1H)-one derivatives as potent, selective FGFR4 inhibitors with antitumor efficacy in Hep-3B HCC xenograft models [3], octahydro-1,6-naphthyridin-2(1H)-one serves as an advanced intermediate for constructing FGFR4 inhibitors with potentially improved metabolic stability. The fully saturated ring system reduces susceptibility to CYP-mediated oxidation compared to aromatic 1,6-naphthyridin-2(1H)-one analogs, offering a differentiated pharmacokinetic profile . Procurement of this octahydro scaffold enables synthesis of next-generation FGFR4 inhibitors that retain the validated 1,6-geometry while addressing metabolic liabilities of aromatic counterparts [3].

Screening Library Construction for Saturated Nitrogen-Containing Heterocycles

Octahydro-1,6-naphthyridin-2(1H)-one is a privileged building block for diversity-oriented synthesis of saturated N-heterocyclic compound libraries. Its bicyclic piperidine-piperidone framework provides two distinct nitrogen atoms for orthogonal functionalization: the lactam NH (position 1) and the secondary amine (position 6). Commercially available derivatives bearing diverse N(6)-substituents—including cyclopropylacetyl, 2-phenylethyl, 2-aminoethyl, and imidazol-4-ylmethyl groups—demonstrate the scaffold's versatility for generating screening collections with enhanced three-dimensional character and favorable physicochemical properties . This scaffold addresses the growing demand in drug discovery for compounds with higher fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates .

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